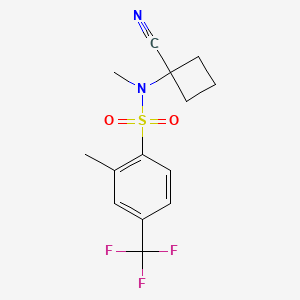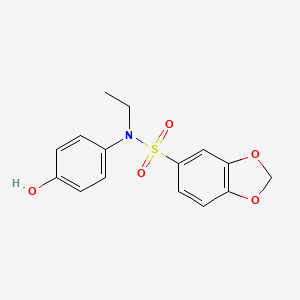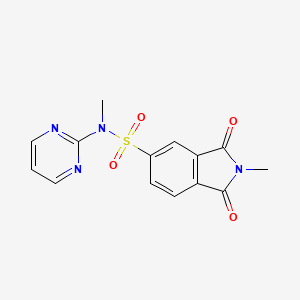
5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide, also known as CP-690,550, is a small molecule drug that has shown potential therapeutic effects in various autoimmune diseases. This drug has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide selectively inhibits the activity of JAK3, which is a downstream signaling molecule of various cytokines, including interleukin-2, -4, -7, -9, -15, and -21. By inhibiting JAK3 activity, 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide can reduce the production of cytokines and thus suppress the immune response. This mechanism of action is different from other immunosuppressive drugs such as corticosteroids and cyclosporine, which target different signaling pathways.
Biochemical and Physiological Effects
5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-2, -4, -6, -17, and interferon-gamma. It can also reduce the proliferation and activation of T cells, which are involved in the pathogenesis of autoimmune diseases. In addition, 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide has been shown to reduce the production of antibodies and thus alleviate the symptoms of autoimmune diseases.
Advantages and Limitations for Lab Experiments
5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the signaling pathways of various cytokines. However, 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide also has some limitations. It is not suitable for long-term treatment due to its potential side effects such as increased risk of infection and malignancy. In addition, it may not be effective in all autoimmune diseases, and its efficacy may vary depending on the patient's genetic background and disease severity.
Future Directions
5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide has shown promising results in various preclinical and clinical studies. However, there are still several future directions that need to be explored. First, the long-term safety and efficacy of 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide need to be evaluated in larger clinical trials. Second, the potential combination therapy of 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide with other immunosuppressive drugs needs to be investigated. Third, the potential use of 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide in other autoimmune diseases such as inflammatory bowel disease and lupus needs to be explored. Fourth, the potential use of 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide in organ transplantation needs to be evaluated. Finally, the potential use of 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide in cancer immunotherapy needs to be investigated.
Conclusion
In conclusion, 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide is a small molecule drug that has shown potential therapeutic effects in various autoimmune diseases. It selectively inhibits the activity of JAK3 and reduces the production of pro-inflammatory cytokines. 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions that need to be explored to fully understand the potential of 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide in the treatment of autoimmune diseases.
Synthesis Methods
The synthesis of 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide involves the reaction of 5-chloro-4-methoxy-N,2-dimethylpyrimidin-2-amine with benzenesulfonyl chloride in the presence of a base. The reaction results in the formation of 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide, which is a white crystalline solid. The purity of the compound can be improved by recrystallization from suitable solvents.
Scientific Research Applications
5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide has been extensively studied for its potential therapeutic effects in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to inhibit the activity of Janus kinase (JAK), which is involved in the signaling pathway of various cytokines, including interleukins and interferons. By inhibiting JAK activity, 5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide can reduce the production of pro-inflammatory cytokines and thus alleviate the symptoms of autoimmune diseases.
properties
IUPAC Name |
5-chloro-4-methoxy-N,2-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S/c1-9-7-11(20-3)10(14)8-12(9)21(18,19)17(2)13-15-5-4-6-16-13/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPZQQKSIZRSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C2=NC=CC=N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)
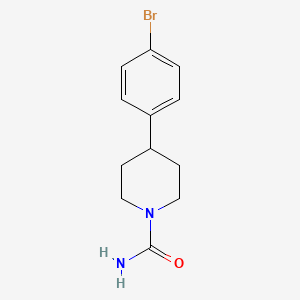
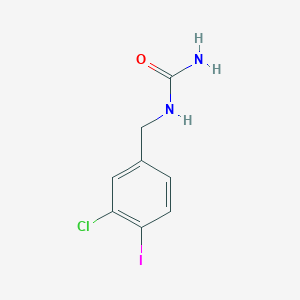
![3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide](/img/structure/B6626547.png)
![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)
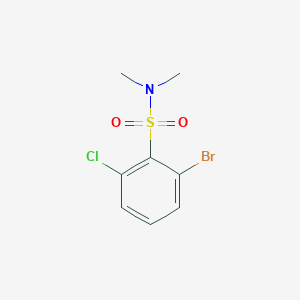

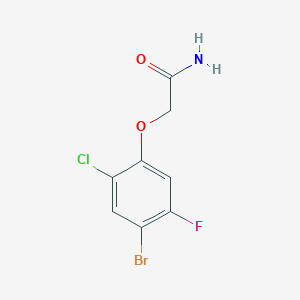

![Ethyl 4-amino-2-[(2-tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B6626593.png)
![Methyl 4-bromo-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B6626597.png)
